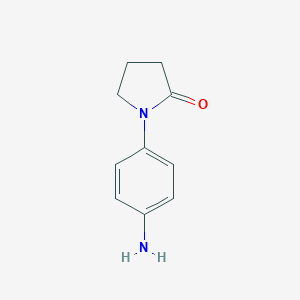

1-(4-Aminophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOVAPYJQVJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929577 | |

| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71412-08-3, 13691-22-0 | |

| Record name | (4-Aminophenyl)pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenyl)pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13691-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Aminophenyl)pyrrolidin-2-one (CAS: 13691-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)pyrrolidin-2-one is a versatile chemical intermediate belonging to the pyrrolidinone family. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, applications in drug discovery, analytical methodologies, and safety protocols. The insights herein are curated to empower researchers in leveraging this compound for novel molecular design and development.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. This compound is a solid at room temperature with a melting point of 122-123°C.[4] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13691-22-0 | [4][5][6][7] |

| Molecular Formula | C10H12N2O | [4][6][7] |

| Molecular Weight | 176.22 g/mol | [4][6][7] |

| IUPAC Name | This compound | [8] |

| Melting Point | 122-123°C | [4] |

| Boiling Point (Predicted) | 462.2±28.0 °C | [4] |

| Density (Predicted) | 1.234 g/cm³ | [4] |

| SMILES | O=C1N(CCC1)C2=CC=C(N)C=C2 | |

| InChI | 1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | [8] |

| Topological Polar Surface Area | 46.3 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 1 | [8] |

Synthesis and Manufacturing

While specific, detailed, and publicly available synthesis protocols for this compound are not extensively documented in the initial search results, a general and logical synthetic approach can be inferred from fundamental organic chemistry principles. A common method for forming the N-aryl bond in such structures is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. A plausible synthetic route is outlined below.

Hypothetical Laboratory-Scale Synthesis Workflow

This protocol describes a conceptual pathway. Researchers should conduct their own literature search for optimized and validated procedures.

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 2-pyrrolidinone, 4-bromoaniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 110°C. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

-

Ligand: The choice of ligand is critical in Buchwald-Hartwig amination as it stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: The base is required to deprotonate the 2-pyrrolidinone, forming the nucleophile for the cross-coupling reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a cornerstone in drug design, with its derivatives exhibiting a wide range of biological activities.[1][3]

Precursor to Bioactive Molecules

The free amine group on the phenyl ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. This makes it a valuable building block in combinatorial chemistry and library synthesis for drug screening. For example, it has been used in the synthesis of inhibitors for SARS-CoV-2 proteins in DNA-encoded library workflows.[9][10]

Scaffold for Novel Therapeutics

The pyrrolidinone core is a feature of many biologically active compounds.[2] By modifying the aminophenyl moiety of this compound, medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates targeting a range of diseases.

Analytical Methodologies

Accurate characterization and purity assessment are critical for any chemical compound used in research and development. While specific analytical data for this compound is not provided by all suppliers, standard methods can be applied.[11]

Recommended Analytical Workflow

-

Identity Confirmation:

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (with a modifier like 0.1% trifluoroacetic acid) would be a typical starting point.

-

Melting Point Analysis: A sharp melting point range close to the literature value (122-123°C) is indicative of high purity.[4]

-

Caption: Standard analytical workflow for compound characterization and purity verification.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

According to safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

-

Hygiene: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[12]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water.[13] Remove contaminated clothing and wash before reuse.[13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its utility stems from the privileged pyrrolidinone scaffold and the reactive primary amine, which allows for extensive derivatization. A comprehensive understanding of its properties, safe handling procedures, and appropriate analytical methods is essential for its effective and safe use in a research setting. This guide provides a foundational framework to support scientists and researchers in their endeavors with this important chemical intermediate.

References

- This compound - ChemicalBook. (n.d.).

- 1-(4-Aminophenyl)pyrrolidine-2,5-dione - CymitQuimica. (n.d.).

- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 - Sigma-Aldrich. (n.d.).

- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 - Sigma-Aldrich. (n.d.).

- This compound (CAS 13691-22-0) information. (n.d.).

- SDS US - Lab Alley. (2023, November 27).

- Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- This compound | CAS 13691-22-0 | SCBT. (n.d.).

- 2 - SAFETY DATA SHEET. (2012, February 10).

- This compound - Synchem. (n.d.).

- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (n.d.).

- CAS 13691-22-0 | Sigma-Aldrich. (n.d.).

- 1-(4-AMINO-PHENYL)-PYRROLIDIN-2-ONE - ChemicalBook. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules.

- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (n.d.).

- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).

- 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 - Sigma-Aldrich (International). (n.d.).

- Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. (n.d.). Journal of the American Chemical Society.

- Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors (Supporting Information). (n.d.). Journal of the American Chemical Society.

- C10h12n2o | Sigma-Aldrich. (n.d.).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. enamine.net [enamine.net]

- 4. This compound CAS#: 13691-22-0 [m.chemicalbook.com]

- 5. This compound | 13691-22-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1-(4-AMINO-PHENYL)-PYRROLIDIN-2-ONE [chemicalbook.com]

- 8. Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. media.laballey.com [media.laballey.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)pyrrolidin-2-one

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Aminophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the experimental determination of these properties.

Introduction: The Significance of this compound

This compound belongs to the pyrrolidinone class of compounds, which are five-membered lactams. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic drugs[1][2]. The presence of an aminophenyl group attached to the nitrogen of the pyrrolidinone ring in this compound introduces functionalities that are pivotal for its chemical reactivity and potential biological activity. Understanding its physicochemical properties is a critical first step in any research and development endeavor, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and structure.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 13691-22-0 | [3][6][7] |

| Molecular Formula | C₁₀H₁₂N₂O | [3][5][6][8] |

| Molecular Weight | 176.22 g/mol | [3][6][7][8] |

| SMILES | O=C1N(CCC1)C2=CC=C(N)C=C2 | [4][6] |

| InChI | 1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | [3][6] |

| InChIKey | IOMOVAPYJQVJDK-UHFFFAOYSA-N | [3][6] |

The structure of this compound, characterized by a pyrrolidin-2-one ring N-substituted with a para-aminophenyl group, is fundamental to its chemical behavior. The lone pair of electrons on the aniline nitrogen can participate in resonance with the aromatic ring, influencing its basicity. The lactam carbonyl group is a key hydrogen bond acceptor, while the primary amine is a hydrogen bond donor.

Core Physicochemical Properties

The following sections detail the key physicochemical parameters of this compound, presented with a combination of reported data and predicted values where experimental data is unavailable.

Physical State and Appearance

This compound is a solid at room temperature, typically described as a light brown to brown solid[3].

Melting Point

The melting point is a crucial indicator of purity and is vital for many formulation and manufacturing processes.

| Property | Value | Source |

| Melting Point | 122-123 °C | [3] |

Boiling Point

| Property | Value (Predicted) | Source |

| Boiling Point | 462.2 ± 28.0 °C | [3] |

Density

The density of a compound is important for process design and formulation.

| Property | Value | Source |

| Density | 1.234 g/cm³ | [3] |

Solubility

Solubility is a critical parameter for drug delivery and biological activity. While specific quantitative solubility data in various solvents is not widely published, general solubility characteristics can be inferred from the structure. The presence of both a polar lactam and an amino group, which can be protonated, suggests some aqueous solubility, particularly at acidic pH. The aromatic ring and the aliphatic portion of the pyrrolidinone ring contribute to its solubility in organic solvents.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the most relevant pKa is that of the conjugate acid of the primary amino group.

| Property | Value (Predicted) | Source |

| pKa | 5.05 ± 0.10 | [3] |

This predicted pKa suggests that the amino group is weakly basic. This is a critical parameter for understanding its ionization state at physiological pH and for developing salt forms.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes.

| Property | Value (Predicted) | Source |

| XLogP3 | 0.7 | [9] |

The predicted XLogP3 of 0.7 indicates that this compound is a relatively hydrophilic compound. This has significant implications for its ADME properties.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound.

-

¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectral data for this compound is available and can be used to confirm the presence of the aromatic and aliphatic protons consistent with its structure[10].

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound[4].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the lactam.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally verify the properties of this compound, the following standard methodologies are recommended.

Melting Point Determination

-

Methodology: A small, dry sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Determination

-

Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffers at various pH). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

-

Methodology (Potentiometric Titration): A solution of the compound in water or a co-solvent is titrated with a standardized acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

LogP Determination

-

Methodology (Shake-Flask Method): A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water). The two phases are mixed thoroughly and allowed to separate. The concentration of the compound in each phase is then determined. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

While a detailed synthesis protocol for this compound is not provided in the readily available literature, a plausible synthetic route can be inferred from general organic chemistry principles. A common approach to the synthesis of N-aryl lactams involves the reaction of a lactone (e.g., γ-butyrolactone) with an aniline (in this case, p-phenylenediamine) or through the cyclization of an appropriate amino acid derivative. Another potential route could involve the reduction of 1-(4-nitrophenyl)pyrrolidin-2-one.

The reactivity of this compound is dictated by its functional groups. The primary amino group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. The lactam ring can be hydrolyzed under acidic or basic conditions.

Safety and Handling

Based on available safety data, this compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Handling Recommendations: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between 2-8°C[3]. Keep in a dark place under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The presented data, including both experimentally determined and predicted values, offers a solid foundation for researchers working with this compound. A thorough understanding of these properties is paramount for its successful application in drug discovery, chemical synthesis, and materials science. The provided experimental methodologies serve as a practical guide for the in-house verification and expansion of this knowledge base.

Visualizations

Figure 1: Logical workflow illustrating the relationship between the fundamental physicochemical properties of this compound and their implications in drug development.

Figure 2: A flowchart outlining the experimental workflows for determining the key physicochemical properties of this compound.

References

-

Safety Data Sheet. Angene Chemical. [Link]

-

Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146. PubChem. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

1-[(4-aminophenyl)methyl]pyrrolidin-2-one. PubChemLite. [Link]

-

Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

4-Pyrrolidinylpyridine. Wikipedia. [Link]

Sources

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. enamine.net [enamine.net]

- 3. This compound CAS#: 13691-22-0 [m.chemicalbook.com]

- 4. Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13691-22-0 [chemicalbook.com]

- 6. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. synchem.de [synchem.de]

- 9. echemi.com [echemi.com]

- 10. This compound(13691-22-0) 1H NMR [m.chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Aminophenyl)pyrrolidin-2-one

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 1-(4-aminophenyl)pyrrolidin-2-one, a key heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes crystallographic insights from analogous structures, spectroscopic data, and computational models to elucidate the molecule's three-dimensional architecture and its implications for biological activity.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic ring system that forms the core of a multitude of biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore. The pyrrolidinone moiety's unique structural and electronic properties, including its ability to participate in hydrogen bonding and its conformational pre-organization, make it a valuable building block in the design of novel therapeutics. Compounds incorporating this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anticonvulsant effects.

This compound, in particular, serves as a crucial intermediate and structural motif in the development of targeted therapies. The presence of the aminophenyl group provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design. Understanding the precise molecular geometry and conformational preferences of this molecule is paramount for rationally designing derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular Structure and Spectroscopic Characterization

The fundamental identity of this compound is established through its molecular formula, C₁₀H₁₂N₂O, and a molecular weight of 176.22 g/mol [1]. Its chemical identity is unambiguously confirmed by its CAS Number: 13691-22-0.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| CAS Number | 13691-22-0 | [1] |

| Melting Point | 122-123 °C | PubChem |

| Appearance | Solid | [1] |

Spectroscopic techniques provide the foundational data for the elucidation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the connectivity of the molecule. The spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the pyrrolidinone ring and the aminophenyl group. The aromatic protons will typically appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the pyrrolidinone ring will present as multiplets in the upfield region, with their chemical shifts and coupling patterns providing information about their local electronic environment and dihedral angles, which are influenced by the ring's conformation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by key absorption bands that confirm the presence of its functional groups. A strong absorption band is expected in the region of 1670-1700 cm⁻¹, corresponding to the C=O stretching vibration of the γ-lactam. The N-H stretching vibrations of the primary amine group on the phenyl ring will be visible as one or two bands in the 3300-3500 cm⁻¹ region.

Conformational Analysis: Unveiling the 3D Architecture

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, the conformation is primarily determined by the puckering of the five-membered pyrrolidinone ring and the rotational orientation of the aminophenyl group.

Pyrrolidinone Ring Pucker

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve ring strain. The two most common low-energy conformations are the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering of the pyrrolidinone ring can be influenced by the nature and stereochemistry of its substituents.

While a crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structure of a closely related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one. In this structure, the pyrrolidinone ring was found to adopt an envelope conformation [2]. This experimental evidence strongly suggests that the pyrrolidinone ring in this compound also preferentially adopts an envelope conformation.

Caption: Predominant conformations of the pyrrolidinone ring.

Orientation of the Aminophenyl Group

The bond connecting the nitrogen of the pyrrolidinone ring to the phenyl ring allows for rotation. The preferred orientation of the aminophenyl group relative to the pyrrolidinone ring will be a balance between steric hindrance and electronic effects, such as conjugation between the nitrogen lone pair and the aromatic system. Computational modeling, such as that provided by the PubChem database, suggests a relatively planar arrangement between the phenyl ring and the lactam group, which would maximize electronic delocalization.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, 1-(4-nitrophenyl)pyrrolidin-2-one. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one

The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

1-(4-Nitrophenyl)pyrrolidin-2-one

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

-

Hydrogen gas source (if using catalytic hydrogenation) or Hydrochloric acid (if using SnCl₂)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure (Catalytic Hydrogenation):

-

In a flask suitable for hydrogenation, dissolve 1-(4-nitrophenyl)pyrrolidin-2-one in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Biological Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. The pyrrolidinone core can act as a bioisostere for other functional groups and can help to constrain the conformation of a molecule, potentially leading to increased binding affinity for a biological target.

The aminophenyl moiety provides a key point for diversification, allowing for the synthesis of libraries of compounds for high-throughput screening. This group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, enabling the fine-tuning of a compound's properties.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry. Its molecular structure is characterized by a puckered pyrrolidinone ring, likely adopting an envelope conformation, and a versatile aminophenyl substituent. A thorough understanding of its three-dimensional structure and conformational preferences is essential for the rational design of novel therapeutics. The synthetic accessibility of this compound further enhances its utility as a key building block in the development of new drugs targeting a wide range of diseases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Meltz, C. N., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.

-

Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 9), o514–o515.[2]

-

An overview on chemistry and biological importance of pyrrolidinone. (2018). ResearchGate. [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(4-Aminophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)pyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural architecture combining a pyrrolidinone ring with an aminophenyl moiety. This arrangement confers a range of chemical properties that are under active investigation for various applications. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its reactivity, and ensuring its purity in synthesized batches. This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides unambiguous confirmation of the compound's identity and structural integrity.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol .[1][2][3] The key structural features to be identified by spectroscopic methods are the substituted aromatic ring, the secondary amine group, the lactam (cyclic amide) functionality, and the aliphatic protons of the pyrrolidinone ring.

Figure 1. Chemical Structure of this compound.

This guide will systematically dissect the expected and observed spectral data, providing a rationale for the experimental choices and a detailed interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without containing protons that would interfere with the sample's signals. For this compound, DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable protons (such as those on the amine group).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse sequences are typically employed. For ¹³C NMR, proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (4H): The aminophenyl group will exhibit signals in the aromatic region (typically 6.5-8.0 ppm). Due to the para-substitution pattern, we expect to see a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the amino group will be shielded and appear at a lower chemical shift compared to the protons ortho to the pyrrolidinone nitrogen.

-

Amine Protons (2H): The -NH₂ protons will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically observed in the range of 3.5-5.0 ppm in DMSO-d₆.

-

Pyrrolidinone Protons (6H):

-

The two protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and are expected to appear as a triplet.

-

The two protons on the carbon adjacent to the nitrogen (α'-protons) will also be deshielded and should appear as a triplet.

-

The two protons on the central carbon of the pyrrolidinone ring (β-protons) will be the most shielded of the ring protons and are expected to appear as a multiplet (a quintet if coupling to both adjacent methylenes is resolved).

-

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (1C): The amide carbonyl carbon is highly deshielded and will appear at a low field, typically in the range of 170-180 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will produce four distinct signals due to symmetry. The carbon attached to the amino group (ipso-carbon) and the carbon attached to the pyrrolidinone nitrogen will have characteristic chemical shifts. The remaining four aromatic carbons will appear in the typical aromatic region of 110-150 ppm.

-

Pyrrolidinone Carbons (3C): The three distinct carbon environments in the pyrrolidinone ring will give rise to three signals in the aliphatic region. The carbon adjacent to the carbonyl group and the carbon adjacent to the nitrogen will be more deshielded than the central methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum is analyzed by identifying absorption bands corresponding to specific bond vibrations.

Key Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1680 | C=O stretch | Amide (Lactam) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1500 | N-H bend | Primary Amine (-NH₂) |

| ~1250 | C-N stretch | Aromatic Amine |

The presence of a strong absorption band around 1680 cm⁻¹ is a clear indication of the amide carbonyl group. The characteristic double peak in the 3400-3200 cm⁻¹ region confirms the presence of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺•). This high-energy process often leads to fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Mass Spectrum Interpretation

The mass spectrum is a plot of ion abundance versus m/z.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 176.[1] The presence of this peak is crucial for confirming the molecular formula.

-

Major Fragment Ions: The fragmentation pattern provides structural clues. Based on the structure of this compound, some plausible fragmentations include:

-

Loss of the pyrrolidinone ring: Cleavage of the N-aryl bond could lead to the formation of an aminophenyl radical and a pyrrolidinone cation, or vice versa.

-

Fragmentation of the pyrrolidinone ring: The lactam ring can undergo characteristic cleavages, such as the loss of CO.

-

Formation of a stable aniline-type cation: A significant peak is observed at m/z 121 , which likely corresponds to the [H₂N-C₆H₄-N=CH₂]⁺ ion, formed through a rearrangement and fragmentation process. Another major fragment is seen at m/z 119 , which could result from the loss of a hydrogen atom from the m/z 120 fragment (aminophenyl radical cation).[1]

-

A representative GC-MS of this compound shows a prominent molecular ion peak at m/z 176 and significant fragment ions at m/z 121 and 119, which strongly supports the proposed structure.[1]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating methodology for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and their chemical environments. IR spectroscopy confirms the presence of the key amine and amide functional groups. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. For researchers and professionals in drug development and related fields, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality, purity, and identity of synthesized compounds, thereby underpinning the integrity of their scientific investigations.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

Sources

The 1-(4-Aminophenyl)pyrrolidin-2-one Scaffold: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-aminophenyl)pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile structural framework for the development of a diverse array of biologically active agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of compounds derived from this scaffold. We will delve into its significant potential in oncology, anticoagulation therapy, and the treatment of neurodegenerative diseases, supported by detailed experimental protocols, structure-activity relationship (SAR) data, and mechanistic insights. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The Versatility of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a prominent feature in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage in various biological interactions.[1] The introduction of a 4-aminophenyl substituent at the 1-position creates a key pharmacophoric element, providing a vector for a wide range of chemical modifications. This seemingly simple addition unlocks a remarkable diversity of biological activities, allowing for the tailored design of molecules with high affinity and selectivity for various therapeutic targets. This guide will explore the chemical space and biological landscape of this promising scaffold.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the this compound scaffold involves a two-step process starting from the commercially available 1-(4-nitrophenyl)pyrrolidin-2-one. The key transformation is the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one

-

This starting material is often commercially available. However, it can be synthesized via the condensation of 4-nitroaniline and γ-butyrolactone.

Step 2: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one

-

Reagents and Materials:

-

1-(4-Nitrophenyl)pyrrolidin-2-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of Celite in a Büchner funnel to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to afford the final product.

-

Biological Activities and Therapeutic Applications

The this compound scaffold has been successfully exploited to develop potent and selective inhibitors for a range of therapeutic targets.

Anticancer Activity: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

The aldo-keto reductase family 1 member C3 (AKR1C3) is implicated in the progression of various cancers, including prostate and breast cancer, through its role in steroid and prostaglandin metabolism.[2] Derivatives of the this compound scaffold have emerged as potent and selective non-carboxylate inhibitors of AKR1C3.[2]

AKR1C3 catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol, potent activators of the androgen and estrogen receptors, respectively.[1][3] In prostate cancer, AKR1C3 contributes to the intratumoral production of androgens, driving cancer progression even in castrate-resistant states.[3] AKR1C3 also metabolizes prostaglandin D2 (PGD2) to 11β-PGF2α, which can promote cell proliferation via the FP receptor and subsequent activation of the PI3K/Akt and ERK signaling pathways.[1][4][5] By inhibiting AKR1C3, derivatives of the this compound scaffold can disrupt these pro-proliferative signaling pathways.

Caption: AKR1C3 inhibition pathway.

This assay measures the inhibition of AKR1C3-mediated reduction of a substrate by monitoring the consumption of the cofactor NADPH.

-

Reagents and Materials:

-

Purified recombinant human AKR1C3 enzyme

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

-

NADPH solution (in Assay Buffer)

-

Substrate solution: e.g., 9,10-phenanthrenequinone (PQ) (in a suitable solvent like DMSO)

-

Test compounds (this compound derivatives) at various concentrations (in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified AKR1C3 enzyme solution

-

Test inhibitor at various concentrations or vehicle control (DMSO)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the NADPH solution followed immediately by the substrate (PQ) solution.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (kinetic mode), which corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

-

SAR studies have shown that the sulfonamide group is critical for potent AKR1C3 inhibition. Variations in the pyrrolidinone ring's position or electronic nature, as well as alterations to the piperidino ring's size or polarity in sulfonamide derivatives, can significantly diminish activity.[2]

| Compound ID | R Group on Aminophenyl | AKR1C3 IC₅₀ (nM) | Reference |

| 1 | -SO₂-piperidine | <100 | [2] |

| 2 | -H | >10,000 | [2] |

| 3 | -SO₂-morpholine | ~200 | [2] |

| 4 | -SO₂-N(CH₃)₂ | ~500 | [2] |

Anticoagulant Activity: Inhibition of Factor Xa

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapy.[6][7] The this compound scaffold has been incorporated into potent and selective FXa inhibitors.

The coagulation cascade consists of intrinsic and extrinsic pathways that converge on the activation of Factor X to Factor Xa.[6] Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to the formation of a blood clot. Direct FXa inhibitors bind to the active site of FXa, preventing it from cleaving prothrombin and thereby disrupting the coagulation cascade.[8]

Caption: Inhibition of the Coagulation Cascade.

| Compound ID | P1 Group | P4 Group | Factor Xa Ki (nM) | Reference |

| RPR130737 | 4-Hydroxybenzamidine | Pyridylthienyl sulfonamide | 2 | [9] |

| Apixaban | p-Methoxyphenyl | 2-Oxopiperidin-1-yl | 0.08 | [10] |

| Razaxaban | Phenyl | Morpholin-4-yl | 0.1 | [10] |

Activity in Neurodegenerative Diseases

The pyrrolidine scaffold is a key component of several nootropic drugs and agents investigated for neurodegenerative diseases like Alzheimer's disease. One of the primary targets in this area is acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.[6]

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from a suitable source

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrate: Acetylthiocholine iodide (ATCI) solution

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compounds at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

-

Procedure:

-

To the wells of a 96-well plate, add:

-

Assay Buffer

-

Test compound dilutions

-

AChE enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. The increase in absorbance is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis:

-

Anti-leukemic Activity

Novel derivatives of aminophenyl-1,4-naphthoquinones incorporating a pyrrolidine group have demonstrated the ability to induce apoptosis and necrosis in leukemia cell lines.

These compounds can induce the mitochondrial permeability transition pore opening, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which ultimately leads to programmed cell death.[11][12]

Caption: Caspase-mediated apoptosis pathway.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[13]

-

Reagents and Materials:

-

Leukemia cell line (e.g., U937)

-

Test compounds

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with various concentrations of the test compound for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15 minutes.

-

Add additional 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. The examples provided in this guide, spanning oncology, anticoagulation, and neurodegenerative diseases, highlight the scaffold's versatility. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and developing novel synthetic methodologies to expand the accessible chemical space. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. Retrieved from [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

-

Direct factor Xa inhibitors. (2023, December 26). In Wikipedia. Retrieved from [Link]

-

Fulda, S., & Debatin, K. M. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(1), 21–29. Retrieved from [Link]

-

Penning, T. M. (2013). AKR1C3 as a Target in Castrate Resistant Prostate Cancer. Endocrine-Related Cancer, 20(4), R133–R147. Retrieved from [Link]

-

Perzborn, E. (2010). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Thrombosis Research, 127 Suppl 2, S13-8. Retrieved from [Link]

-

What are factor Xa inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

Zhang, Y., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology, 15, 1359675. Retrieved from [Link]

-

Liu, C., et al. (2017). Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation. Oncotarget, 8(20), 33267–33277. Retrieved from [Link]

-

Wu, K., et al. (2018). AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling. Urologic Oncology, 36(11), 506.e1–506.e11. Retrieved from [Link]

-

Fiandalo, M. V., & Kyprianou, N. (2012). Targeting caspases in cancer therapeutics. Future Oncology (London, England), 8(10), 1237–1248. Retrieved from [Link]

-

How Do Factor Xa Inhibitors Work? (2021, April 27). RxList. Retrieved from [Link]

-

Coagulation Factor Xa Inhibitors: Understanding The Anticoagulant World. (n.d.). Anticoagulation Forum. Retrieved from [Link]

-

Fulda, S., & Debatin, K. M. (Eds.). (2006). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. Retrieved from [Link]

-

Maignan, S., et al. (2001). Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements via P-1 and P-4 optimization. Bioorganic & Medicinal Chemistry Letters, 11(12), 1595–1599. Retrieved from [Link]

-

Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. Retrieved from [Link]

Sources

- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 2. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 7. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 8. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

A Technical Guide to Investigating Potential Therapeutic Targets for 1-(4-Aminophenyl)pyrrolidin-2-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(4-aminophenyl)pyrrolidin-2-one scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, implicating a range of potential therapeutic targets across multiple disease areas. This guide provides an in-depth technical overview of the most promising therapeutic targets identified for this chemical class, supported by scientific rationale, detailed experimental workflows for target validation, and a summary of reported activity data. The primary focus is on targets within the central nervous system (CNS), given the recurrent neuroactive properties of these derivatives, with additional exploration of targets in oncology and metabolic diseases. This document is intended to serve as a foundational resource for research groups aiming to initiate or advance drug discovery programs based on the this compound scaffold.

Introduction to the this compound Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-rich structure allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[2] The this compound core combines this valuable heterocyclic motif with an aminophenyl group, providing a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

1.1 Chemical Structure and Properties

-

Molecular Weight: 176.22 g/mol [4]

-

Key Features: The structure features a lactam (the pyrrolidin-2-one ring) and a primary aromatic amine (the 4-aminophenyl group). The amine provides a convenient handle for derivatization, while the lactam contributes to the polarity and potential hydrogen bonding capabilities of the molecule.

1.2 Overview of Reported Biological Activities

Derivatives built upon the broader pyrrolidinone and aminophenylpyrrolidine framework have exhibited a wide spectrum of pharmacological effects, including:

-

Central Nervous System (CNS) Activity: Antidepressant-like, anticonvulsant, and neuroprotective effects.[6][7]

-

Cardiovascular Activity: Antiarrhythmic and antihypertensive properties, often linked to adrenergic receptor modulation.[8][9]

-

Metabolic Modulation: Antagonism of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity.[10][11]

-

Anticancer Activity: Inhibition of kinases such as Fms-like tyrosine kinase 3 (FLT3).[12]

-

Antiviral Activity: Inhibition of viral proteases and reverse transcriptase.[1][13]

This diverse activity profile suggests that subtle modifications to the core scaffold can significantly alter target specificity, making it a rich area for therapeutic exploration.

Primary Putative Therapeutic Target Class: G-Protein Coupled Receptors (GPCRs) for CNS Disorders

The most consistently reported activities for aminophenylpyrrolidinone derivatives are centered on the CNS. Several key GPCRs have been identified as potential targets.

Target Family 1: Serotonin Receptors (5-HT₁ₐ and 5-HT₂)

Rationale: Serotonin receptors are well-established targets for the treatment of depression, anxiety, and other mood disorders.[6] Modulation of 5-HT₁ₐ (often as agonists or partial agonists) and 5-HT₂ (often as antagonists) are common mechanisms of action for approved antidepressant and antipsychotic drugs.

Mechanistic Evidence: Studies on phenylpiperazine derivatives of pyrrolidin-2-one have demonstrated direct binding to both 5-HT₁ₐ and 5-HT₂ receptors. This binding activity correlates with antidepressant-like effects observed in preclinical models, such as the forced swimming test in mice.[6]

Quantitative Data Summary

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |

| EP-42 | 5-HT₁ₐ | 24.5 |

| EP-50 | 5-HT₂ | 109.1 |

| Data sourced from a study on phenylpiperazine pyrrolidin-2-one derivatives.[6] |

Experimental Validation Workflow

A logical workflow is essential to confirm and characterize the interaction of novel this compound derivatives with serotonin receptors.

Caption: Workflow for validating serotonin receptor modulators.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT₁ₐ receptor.

-

Preparation of Membranes:

-

Homogenize tissue known to express the receptor (e.g., rat hippocampus or cells transfected with the human 5-HT₁ₐ receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in assay buffer and protein concentration is determined (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

50 µL of test compound (this compound derivative) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

50 µL of radioligand (e.g., [³H]8-OH-DPAT, a 5-HT₁ₐ agonist) at a final concentration close to its Kd value (e.g., 0.5-1.0 nM).

-

50 µL of the membrane preparation (50-100 µg of protein).

-

-

For non-specific binding (NSB) wells, add a high concentration of a known 5-HT₁ₐ ligand (e.g., 10 µM serotonin) instead of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

-

Incubation and Filtration:

-

Incubate the plate at 25°C for 60 minutes.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Target Family 2: Melanin-Concentrating Hormone Receptor-1 (MCH-R1)

Rationale: MCH-R1 is a GPCR predominantly expressed in the brain that plays a critical role in regulating feeding behavior, energy homeostasis, and mood. Antagonists of MCH-R1 are being investigated as potential treatments for obesity and anxiety.[10][11]

Mechanistic Evidence: While the parent scaffold is 1-(4-aminophenyl)pyrrolidin-2 -one, closely related derivatives of 1-(4-amino-phenyl)-pyrrolidin-3 -yl-amine have been identified as highly potent and functionally active MCH-R1 antagonists.[10] One compound from this series demonstrated a Ki of 2.3 nM and showed efficacy in reducing body weight in rats after oral administration, highlighting the therapeutic potential of this scaffold class for metabolic disorders.[10][11]

Experimental Validation Workflow

Caption: Workflow for validating MCH-R1 antagonist candidates.

Secondary Putative Therapeutic Target: Fms-like Tyrosine Kinase 3 (FLT3)

Rationale: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and are found in approximately 30% of patients with acute myeloid leukemia (AML), where they are associated with a poor prognosis.[12] Therefore, FLT3 is a validated therapeutic target for AML.

Mechanistic Evidence: A series of 4-(4-aminophenyl) isoxazolopyridin-amine derivatives, which share the core 4-aminophenyl moiety, were designed as covalent inhibitors of FLT3. One lead compound, C14, displayed potent inhibition of FLT3 kinase (IC₅₀ = 256 nM) and strong antiproliferative activity against AML cell lines harboring the FLT3-ITD mutation (MV4-11, IC₅₀ = 325 nM).[12] This suggests that the this compound scaffold could be adapted to target FLT3, potentially by incorporating a Michael acceptor to achieve covalent inhibition.

Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay

This protocol describes a common method for measuring the direct inhibition of FLT3 kinase activity.

-

Reagents and Materials:

-

Recombinant human FLT3 kinase.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP (adenosine triphosphate).

-

Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1).

-

Test compounds (this compound derivatives).

-

Detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.

-